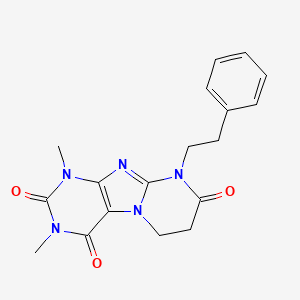
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-chloroaniline with ethyl chloroacetate in the presence of anhydrous sodium acetate and ethanol under ultrasonication conditions . The reaction mixture is then cooled and the product is isolated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes .
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a nitrophenyl group in addition to the chlorophenyl group.
Uniqueness
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate is unique due to the presence of both an aldehyde group and an oxadiazole ring, which provides a versatile platform for further chemical modifications and potential biological activities.
特性
分子式 |
C9H7ClN2O3 |
|---|---|
分子量 |
226.61 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde;hydrate |
InChI |
InChI=1S/C9H5ClN2O2.H2O/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9;/h1-5H;1H2 |
InChIキー |
CNYXJRYBHMBECR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053751.png)


![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)


![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)




![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)

